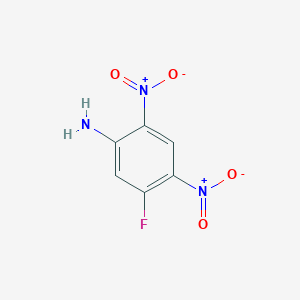

2,4-Dinitro-5-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGRTYREMCPEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190151 | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-81-7 | |

| Record name | 2,4-Dinitro-5-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroaniline (CAS Number 367-81-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluoroaniline is a highly functionalized aromatic compound with significant applications as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of two nitro groups and a fluorine atom, make it a valuable precursor for the synthesis of a wide range of target molecules, including dyes, agrochemicals, and notably, pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, synthetic methodologies, and key applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a yellow crystalline solid with limited solubility in water but is soluble in many organic solvents.[1][2] The presence of electron-withdrawing nitro groups significantly influences its reactivity and chemical behavior.

| Property | Value | Reference |

| CAS Number | 367-81-7 | [1][2][3][4] |

| Molecular Formula | C₆H₄FN₃O₄ | [1][2][3][4] |

| Molecular Weight | 201.11 g/mol | [3][4] |

| Appearance | Light yellow to yellow crystalline powder | [1][2] |

| Melting Point | 185 - 189 °C | |

| Purity | >98.0% (GC) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1][2] |

| Synonyms | 5-Fluoro-2,4-dinitroaniline, 3-Fluoro-4,6-dinitroaniline, 5-Amino-2,4-dinitro-1-fluorobenzene | [1][2][3] |

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

| Hazard Statement | GHS Pictograms | Precautionary Statements |

| Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331) | Danger | P261, P280, P301+P310, P302+P352, P304+P340 |

| May be harmful if swallowed (H302) | Warning | P264, P270, P301+P312, P501 |

| Causes skin irritation (H315) | Warning | P264, P280, P302+P352, P332+P313, P362 |

| Causes serious eye irritation (H319) | Warning | P264, P280, P305+P351+P338, P337+P313 |

| May cause respiratory irritation (H335) | Warning | P261, P271, P304+P340, P312, P403+P233, P501 |

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the nitration of a substituted fluorobenzene followed by selective reduction or amination. The presence of the electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic aromatic substitution, making the fluorine atom a good leaving group in reactions with various nucleophiles.

Experimental Protocol: Synthesis of 2,4-Dinitroaniline (a related compound)

Materials:

-

2,4-dinitrochlorobenzene

-

Ammonium acetate

-

Ammonia gas

-

Potassium hydroxide

-

Ethanol

-

Water

Procedure:

-

A mixture of 2,4-dinitrochlorobenzene (0.25 mole) and ammonium acetate (0.23 mole) is placed in a wide-mouthed flask and heated in an oil bath to 170°C.[5]

-

Ammonia gas is passed through the reaction mixture at a rate of three to four bubbles per second for six hours while maintaining the temperature at 170°C.[5]

-

After cooling, the solid product is mixed with 100 cc of water, heated to boiling, and filtered while hot.[5]

-

The residue is dissolved in 500 cc of boiling ethanol, and water is added until the solution becomes turbid.[5]

-

The solution is heated until clear and then allowed to cool.[5]

-

The crystallized 2,4-dinitroaniline is collected by filtration and dried. The yield is typically in the range of 68–76%.[5]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The fluorinated dinitrophenyl scaffold can be elaborated to generate compounds that target specific signaling pathways involved in cell proliferation and survival.

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and division. The aniline group of this compound provides a versatile handle for further chemical modifications, allowing for the construction of complex heterocyclic systems that can bind to the ATP-binding site of kinases. The fluorine atom can enhance the binding affinity and metabolic stability of the final drug molecule.

Illustrative Synthetic Workflow and Potential Signaling Pathway Interruption

While a specific drug synthesized directly from this compound and its detailed signaling pathway are not explicitly detailed in the search results, a logical workflow and a hypothetical signaling pathway can be constructed based on its known applications.

This diagram illustrates a generalized synthetic route where this compound is used as a starting material to build a more complex heterocyclic core, which is a common feature in many kinase inhibitors.

Many kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or PDGFR, which are often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. A hypothetical kinase inhibitor derived from this compound could block the ATP-binding site of an RTK, thereby inhibiting its activity and downstream signaling.

Spectral Data

While detailed spectral data with interpretation is not fully available in the provided search results, it is known that NMR spectroscopy is a key analytical technique for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the nitro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for each of the six aromatic carbons. The chemical shifts would be significantly affected by the attached functional groups. A supporting document provides 1H and 13C NMR spectral data for various aniline derivatives, which can serve as a reference for interpreting the spectrum of this compound.[6][7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and reactivity, combined with its utility as a scaffold for kinase inhibitors, make it a compound of great interest to researchers and drug development professionals. Proper handling and a thorough understanding of its chemistry are essential for its safe and effective use in the laboratory and in the development of new therapeutic agents.

References

- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2,4-dinitroaniline. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2][3] This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this versatile chemical compound.

Core Physicochemical Properties

5-Fluoro-2,4-dinitroaniline, with the CAS number 367-81-7, is an organic compound characterized by a benzene ring substituted with a fluoro, an amino, and two nitro groups.[1] These functional groups contribute to its reactivity and specific chemical characteristics.[3] The compound typically appears as a light yellow to yellow crystalline solid.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of 5-Fluoro-2,4-dinitroaniline.

| Identifier | Value | Source |

| CAS Number | 367-81-7 | [1][4] |

| Molecular Formula | C6H4FN3O4 | [1][4] |

| Molecular Weight | 201.11 g/mol | [1][4] |

| InChI | 1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | [1][5] |

| InChIKey | RAGRTYREMCPEIV-UHFFFAOYSA-N | [1][5] |

| SMILES | N(=O)(=O)C1=CC(N(=O)=O)=C(N)C=C1F | [1] |

| Property | Value | Source |

| Melting Point | 185-190 °C | [4] |

| 187 °C | [6] | |

| 185-189 °C | ||

| Boiling Point (Predicted) | 425.0 ± 40.0 °C | [4][7] |

| Density (Predicted) | 1.681 g/cm³ | [4][7] |

| pKa (Predicted) | -4.54 ± 0.10 | [4][7] |

| Appearance | Light yellow to yellow powder/crystal | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Purity | >98.0% (GC) |

Experimental Protocols

Synthesis of 5-Fluoro-2,4-dinitroaniline

A common method for the synthesis of 5-Fluoro-2,4-dinitroaniline involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with ammonia.[4][7]

General Procedure:

-

Dissolution: 1.0 equivalent of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) is dissolved in tetrahydrofuran (THF) under magnetic stirring.[4][7]

-

Ammonia Addition: 2.0 equivalents of ammonia are slowly added dropwise to the DFDNB solution.[4][7]

-

Reaction: The reaction mixture is stirred at room temperature for 30 minutes.[4][7]

-

Solvent Removal: The solvent is removed by evaporation under reduced pressure.[4][7]

-

Precipitation: Water is added to the residue to precipitate the product.[4][7]

-

Isolation and Purification: The crude 5-Fluoro-2,4-dinitroaniline is collected by filtration and washed thoroughly with water.[4][7]

This method has been reported to yield the target product in 99% yield and with a purity of >99% as determined by HPLC.[4][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 5-Fluoro-2,4-dinitroaniline from 1,5-difluoro-2,4-dinitrobenzene.

Caption: Synthesis workflow for 5-Fluoro-2,4-dinitroaniline.

Analytical Characterization Workflow

To ensure the identity and purity of synthesized 5-Fluoro-2,4-dinitroaniline, a series of analytical techniques are employed. The following diagram outlines a typical characterization workflow.

Caption: Analytical workflow for the characterization of 5-Fluoro-2,4-dinitroaniline.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-DINITRO-5-FLUOROANILINE | 367-81-7 [m.chemicalbook.com]

- 5. 5-Fluoro-2,4-dinitroaniline | 367-81-7 [sigmaaldrich.com]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound CAS#: 367-81-7 [m.chemicalbook.com]

An In-depth Technical Guide to 2,4-Dinitro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and a structural representation of 2,4-Dinitro-5-fluoroaniline, a versatile chemical intermediate. The information is intended to support research and development activities in various scientific fields.

Core Compound Data

This compound is an organic compound belonging to the class of anilines. It is characterized by an amino group (-NH2) attached to a benzene ring which is further substituted with two nitro groups (-NO2) and a fluorine atom (-F). Typically appearing as a light yellow to yellow crystalline powder, it is utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄FN₃O₄[1][2][3] |

| Molecular Weight | 201.11 g/mol [1][3][4] |

| CAS Number | 367-81-7[1][2][4] |

| Appearance | Light yellow to yellow powder/crystal[1][4] |

| Purity | Typically >98.0% (GC)[1][4] |

| Melting Point | 185 - 189 °C[1] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the intended application and are typically developed in-house or found in specialized literature. However, its primary role is as a synthetic building block. For instance, in agricultural chemistry, it serves as an intermediate in the synthesis of herbicides.[1] In the dye industry, it is used in the production of azo dyes.[1] Researchers in drug development may also explore its potential in creating new therapeutic agents.[1] When handling this compound, it is important to observe proper safety measures as it can pose health and environmental risks.

Structural Visualization

The following diagram illustrates the conceptual structure of this compound, highlighting the key functional groups attached to the central aniline structure.

References

In-Depth Technical Guide to the Synthesis of 2,4-Dinitro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-Dinitro-5-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document outlines a reliable two-step synthesis pathway, commencing with the nitration of 1,3-difluorobenzene to yield 1,5-difluoro-2,4-dinitrobenzene, followed by a selective amination to produce the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and understanding in a research and development setting.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the dinitration of 1,3-difluorobenzene to form the intermediate, 1,5-difluoro-2,4-dinitrobenzene. The subsequent step is a nucleophilic aromatic substitution reaction where one of the fluorine atoms of the intermediate is displaced by an amino group to yield the final product.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

| Parameter | Value |

| Starting Material | 1,3-Difluorobenzene |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid |

| Reaction Temperature | 0 °C to 10 °C |

| Product | 1,5-Difluoro-2,4-dinitrobenzene |

| Melting Point | 74 °C[1] |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 1,5-Difluoro-2,4-dinitrobenzene |

| Reagent | Ammonia |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 30 minutes |

| Product | This compound |

| Yield | 99% |

| Melting Point | 185-190 °C[1] |

| Purity (by GC) | >98.0%[2] |

III. Experimental Protocols

Step 1: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

This procedure is based on a patented method for the nitration of 1,3-difluorobenzene.

Methodology:

-

In a reaction vessel equipped with a stirrer and a cooling bath, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C using an ice-water bath.

-

Slowly add fuming nitric acid dropwise to the cooled sulfuric acid while maintaining the temperature at 0 °C to create the nitrating mixture.

-

In a separate reaction flask, add 1,3-difluorobenzene.

-

Slowly add the prepared nitrating mixture dropwise to the 1,3-difluorobenzene. The reaction temperature should be carefully controlled and not exceed 10 °C.

-

After the addition is complete, continue to stir the reaction mixture for a period of time to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is worked up to isolate the 1,5-difluoro-2,4-dinitrobenzene. The product can be purified by recrystallization.

Step 2: Synthesis of this compound

This procedure is adapted from a method reported in Bioorganic and Medicinal Chemistry Letters.

Methodology:

-

Dissolve 1.0 equivalent of 1,5-difluoro-2,4-dinitrobenzene in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring at room temperature, slowly add 2.0 equivalents of ammonia dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

After 30 minutes, remove the THF by evaporation under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the crude this compound by filtration.

-

Wash the collected solid thoroughly with water.

-

The final product is obtained with a high yield and purity. Further purification can be achieved by recrystallization if necessary.

IV. Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Melting Point: 185-190 °C.[1]

-

Appearance: Light yellow to yellow powder or crystals.[2]

-

Purity (GC): >98.0%.[2]

-

¹H NMR: Spectroscopic data is available for confirmation of the chemical structure.

This technical guide provides a solid foundation for the synthesis of this compound. For successful implementation, it is crucial for researchers to adhere to all laboratory safety protocols and to perform the reactions under appropriate conditions. The characterization data provided will aid in the verification of the final product.

References

Spectroscopic data for 2,4-Dinitro-5-fluoroaniline (FTIR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dinitro-5-fluoroaniline (CAS No: 367-81-7). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings. This document summarizes key data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. It is important to note that while experimental ¹H NMR data is available, the FTIR, ¹³C NMR, and Mass Spectrometry data are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles due to the limited availability of direct experimental spectra in public databases.

Table 1: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend |

| ~1590, ~1470 | Strong | Aromatic C=C stretch |

| ~1530 | Very Strong | Asymmetric NO₂ stretch |

| ~1340 | Very Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | C-N stretch |

| ~830 | Medium | C-H out-of-plane bend |

Table 2: ¹H and Predicted ¹³C NMR Data for this compound

Solvent: Chloroform-d (CDCl₃)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 | d | ~7 | H-3 |

| ~7.0 | d | ~10 | H-6 |

| ~6.5 | br s | - | -NH₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d) | C-5 (¹JCF) |

| ~145 | C-1 |

| ~138 | C-4 |

| ~130 | C-2 |

| ~125 (d) | C-3 (²JCF) |

| ~110 (d) | C-6 (²JCF) |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | High | [M]⁺ (Molecular Ion) |

| 184 | Medium | [M - OH]⁺ |

| 171 | Medium | [M - NO]⁺ |

| 155 | High | [M - NO₂]⁺ |

| 125 | Medium | [M - NO₂ - NO]⁺ or [M - 2NO₂ + H]⁺ |

| 108 | Medium | [C₆H₃FN]⁺ |

| 98 | Medium | [C₅H₃FO]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A high-resolution FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation : The solid sample of this compound is finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and spectral smoothing may be applied if necessary.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to obtain a spectrum with singlets for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing : The raw free induction decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

3. Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

GC-MS Conditions :

-

Injection : 1 µL of the sample solution is injected into the GC inlet in splitless mode.

-

GC Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used.

-

Oven Program : The temperature program typically starts at a low temperature (e.g., 50 °C) and is ramped up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : The mass analyzer is scanned over a range of m/z 50-300.

-

Ion Source Temperature : Typically maintained at 230 °C.

-

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation rules for aromatic nitro compounds to confirm the structure. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO₂ (46 u).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Technical Guide: Physicochemical Properties of 2,4-Dinitro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2,4-Dinitro-5-fluoroaniline, a versatile intermediate compound with significant applications in the agrochemical, pharmaceutical, and dye synthesis industries.[1][2] This document outlines its appearance and melting point, provides a standard experimental protocol for melting point determination, and presents a visualization of its chemical structure.

Core Physicochemical Properties

This compound is a substituted aniline characterized by the presence of two nitro groups and a fluorine atom on the benzene ring.[3] These functional groups contribute to its reactivity and make it a valuable building block in organic synthesis.[1][2]

Appearance

The compound typically presents as a solid at room temperature. Its visual characteristics are summarized in the table below.

Melting Point

The melting point of a compound is a critical physical constant used for identification and purity assessment. For this compound, the melting point is consistently reported within a narrow range, indicative of a relatively pure substance.

Data Presentation

The quantitative and qualitative data for this compound are summarized in the following table for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 5-Fluoro-2,4-dinitroaniline | [2][3] |

| CAS Number | 367-81-7 | [1][2][3] |

| Molecular Formula | C₆H₄FN₃O₄ | [1][4] |

| Molecular Weight | 201.11 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow powder to crystal | [1][3][5] |

| Melting Point | 185 - 189 °C | [1][2] |

Experimental Protocols

Melting Point Determination via Capillary Method

The following is a detailed methodology for determining the melting point of a crystalline solid such as this compound using a standard melting point apparatus.

Objective: To determine the melting point range of a solid organic compound.

Materials and Apparatus:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be packed to a height of 2-3 mm.

-

Invert the tube and tap it gently on a hard surface to ensure the sample is tightly packed at the sealed bottom.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 15-20 °C below the expected melting point (e.g., ~165 °C for this compound).

-

Set a ramp rate of 1-2 °C per minute to ensure thermal equilibrium during the phase transition.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Mandatory Visualization

The chemical structure of this compound is a key determinant of its physical and chemical properties. The following diagram illustrates the arrangement of atoms and functional groups within the molecule.

Caption: Chemical structure of this compound (CAS 367-81-7).

References

A Technical Guide to the Solubility Characteristics of 2,4-Dinitro-5-fluoroaniline and its Analogs in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2,4-Dinitro-5-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide utilizes a comprehensive study on the structurally similar compound, 2,4-dinitroaniline, as a primary reference. The principles, experimental methodologies, and thermodynamic modeling detailed herein provide a robust framework for understanding and predicting the solubility behavior of this compound. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively handle and utilize this compound in various solvent systems.

Introduction

This compound is a yellow crystalline solid that is generally known to be soluble in organic solvents, with limited solubility in water. Its molecular structure, featuring two nitro groups and a fluorine atom, imparts specific polarity and hydrogen bonding capabilities that govern its interaction with different solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification by crystallization, and formulation of products. While specific experimental data for this compound is scarce, a detailed examination of its close analog, 2,4-dinitroaniline, offers valuable insights.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. For this compound, the following factors are paramount:

-

Polarity: The presence of nitro groups and the fluorine atom makes the molecule polar. Therefore, it is expected to have higher solubility in polar solvents.

-

Hydrogen Bonding: The aniline moiety (-NH2) can act as a hydrogen bond donor, while the nitro groups and the fluorine atom can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

Experimental Determination of Solubility: A Case Study of 2,4-Dinitroaniline

The isothermal saturation method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a solvent at a given temperature. The following protocol is based on the methodology reported for 2,4-dinitroaniline and is directly applicable to this compound.[1]

Experimental Protocol: Isothermal Saturation Method

-

Material Preparation:

-

Ensure the purity of the this compound sample. Recrystallization from a suitable solvent is recommended to achieve high purity.

-

Use analytical grade organic solvents.

-

-

Equilibration:

-

An excess amount of the solid solute is added to a known volume of the solvent in a sealed vessel.

-

The mixture is agitated in a thermostated shaker or a constant temperature bath at the desired temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

The concentration of the solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

-

Data Calculation:

-

The mole fraction solubility (x) is calculated using the following equation: x = (m1 / M1) / ((m1 / M1) + (m2 / M2)) where m1 and M1 are the mass and molar mass of the solute, and m2 and M2 are the mass and molar mass of the solvent.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility using the isothermal saturation method.

Quantitative Solubility Data of 2,4-Dinitroaniline

The following tables summarize the experimental mole fraction solubility (x) of 2,4-dinitroaniline in nine different organic solvents at various temperatures, as reported in the literature.[1] This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (10³x) of 2,4-Dinitroaniline in Alcohols and Toluene

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Toluene |

| 278.15 | 2.89 | 3.86 | 3.51 | 3.48 | 4.32 | 0.45 |

| 283.15 | 3.54 | 4.71 | 4.29 | 4.25 | 5.27 | 0.58 |

| 288.15 | 4.33 | 5.75 | 5.24 | 5.18 | 6.42 | 0.74 |

| 293.15 | 5.29 | 7.02 | 6.40 | 6.32 | 7.82 | 0.95 |

| 298.15 | 6.47 | 8.57 | 7.81 | 7.71 | 9.54 | 1.21 |

| 303.15 | 7.91 | 10.46 | 9.53 | 9.41 | 11.64 | 1.54 |

| 308.15 | 9.67 | 12.77 | 11.63 | 11.48 | 14.19 | 1.95 |

| 313.15 | 11.82 | 15.59 | 14.19 | 14.01 | 17.31 | 2.47 |

| 318.15 | 14.45 | 19.03 | 17.31 | 17.10 | 21.11 | 3.12 |

Table 2: Mole Fraction Solubility (10³x) of 2,4-Dinitroaniline in Other Organic Solvents

| Temperature (K) | Acetone | Acetonitrile | Ethyl Acetate |

| 278.15 | 29.83 | 11.53 | 15.68 |

| 283.15 | 34.92 | 13.51 | 18.52 |

| 288.15 | 40.86 | 15.81 | 21.87 |

| 293.15 | 47.81 | 18.51 | 25.82 |

| 298.15 | 55.98 | 21.66 | 30.49 |

| 303.15 | 65.61 | 25.35 | 35.99 |

| 308.15 | 76.99 | 29.68 | 42.47 |

| 313.15 | 90.46 | 34.77 | 50.12 |

| 318.15 | 106.41 | 40.83 | 59.19 |

Analysis of Solubility Data:

The data clearly shows that the solubility of 2,4-dinitroaniline increases with temperature in all tested solvents.[1] Acetone was found to be the best solvent, while toluene was the poorest.[1] The solubility order was determined to be: Acetone > Ethyl Acetate > Acetonitrile > 1-Butanol > Ethanol > Methanol > n-Propanol ≈ Isopropanol > Toluene.[1] This trend aligns with the principles of polarity and hydrogen bonding capabilities of the solvents.

Thermodynamic Modeling of Solubility

Several thermodynamic models can be used to correlate and predict the solubility of solids in liquids. These models are essential for interpolating and extrapolating solubility data to different temperatures and for understanding the thermodynamic driving forces of the dissolution process.

Commonly Used Thermodynamic Models

-

Apelblat Equation: An empirical model that relates solubility to temperature.

-

λh Equation (Buchowski-Ksiazczak Equation): A two-parameter model that is particularly useful for non-ideal solutions.

-

Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are local composition models that can describe the non-ideal behavior of liquid mixtures.

Logical Relationship of Thermodynamic Models

Caption: Relationship between experimental data and thermodynamic models for solubility analysis.

In the study of 2,4-dinitroaniline, the modified Apelblat equation, λh equation, Wilson model, and NRTL model were all found to provide a good correlation of the experimental solubility data.[1]

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound, primarily through the lens of its close structural analog, 2,4-dinitroaniline. The detailed experimental protocol for the isothermal saturation method and the tabulated quantitative solubility data for 2,4-dinitroaniline offer a strong foundation for researchers working with these compounds. The discussion of thermodynamic models further equips scientists with the tools to analyze and predict solubility behavior. While direct experimental data for this compound remains a research gap, the principles and methodologies outlined in this guide provide a clear and actionable path for its determination and application in research and development.

References

Structural Analysis and Conformation of 2,4-Dinitro-5-fluoroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and conformational properties of 2,4-Dinitro-5-fluoroaniline. The content herein is curated to support research and development activities where this molecule is of interest, offering insights into its molecular architecture and spatial arrangement.

Molecular Structure and Conformation

This compound (CAS RN: 367-81-7, Molecular Formula: C₆H₄FN₃O₄) is a substituted aniline containing two nitro groups, a fluorine atom, and an amino group attached to a benzene ring.[1][2] The spatial arrangement of these functional groups significantly influences the molecule's reactivity and intermolecular interactions.

The conformation of this compound is primarily determined by the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the phenyl ring. Intramolecular hydrogen bonding is a key factor in stabilizing the preferred conformation. Specifically, a hydrogen bond can form between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent nitro group at the 2-position. This interaction contributes to a more planar arrangement of the amino and ortho-nitro groups with respect to the benzene ring.

Computational studies on similar nitroaniline derivatives suggest that such intramolecular hydrogen bonds are a common feature, influencing the overall molecular geometry.[3] The planarity of the molecule can be further affected by steric hindrance between the substituents.

Structural Parameters

In the absence of a publicly available crystal structure for this compound, the following tables present predicted bond lengths, bond angles, and dihedral angles. These values are derived from computational chemistry studies (DFT, B3LYP/6-311++G(d,p)) on structurally related substituted anilines and represent a theoretically optimized geometry in the gaseous phase.[4][5][6]

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.38 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.41 |

| C1-N1 (Amino) | 1.37 |

| C2-N2 (Nitro) | 1.48 |

| C4-N3 (Nitro) | 1.48 |

| C5-F1 | 1.35 |

| N1-H1 | 1.01 |

| N1-H2 | 1.01 |

| N2-O1 | 1.22 |

| N2-O2 | 1.22 |

| N3-O3 | 1.22 |

| N3-O4 | 1.22 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 120.0 |

| C2-C1-N1 | 120.3 |

| C6-C1-N1 | 120.2 |

| C1-C2-N2 | 119.0 |

| C3-C2-N2 | 120.5 |

| C3-C4-N3 | 118.5 |

| C5-C4-N3 | 118.7 |

| C4-C5-F1 | 119.9 |

| C6-C5-F1 | 119.9 |

| H1-N1-H2 | 115.0 |

| C1-N1-H1 | 122.5 |

| C1-N1-H2 | 122.5 |

| O1-N2-O2 | 124.0 |

| C2-N2-O1 | 118.0 |

| C2-N2-O2 | 118.0 |

| O3-N3-O4 | 124.0 |

| C4-N3-O3 | 118.0 |

| C4-N3-O4 | 118.0 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C6-C1-C2-C3 | 0.0 |

| N1-C1-C2-N2 | 180.0 |

| C1-C2-N2-O1 | 0.0 |

| C1-C2-N2-O2 | 180.0 |

| C3-C4-N3-O3 | 0.0 |

| C3-C4-N3-O4 | 180.0 |

| F1-C5-C4-N3 | 180.0 |

Experimental Protocols for Structural Elucidation

The structural analysis of this compound would typically involve a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information on the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate/hexanes mixture).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo-Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and atomic positions. The final structure is refined to achieve the best possible agreement between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, which helps in confirming the chemical structure.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the resonances to specific atoms in the molecule. This data confirms the connectivity and substitution pattern of the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the functional groups, such as N-H stretching of the amino group, N-O stretching of the nitro groups, and C-F stretching.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its structural analysis.

Caption: Molecular structure of this compound.

References

- 1. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroaniline: A Reagent for N-Terminal Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitro-5-fluoroaniline, a key reagent in protein chemistry. The document details its discovery and historical significance, outlines a plausible synthetic pathway, and presents detailed experimental protocols for its application in the N-terminal analysis of amino acids in peptides and proteins. Quantitative data, based on analogous well-established reagents, are summarized in tabular format to provide a practical reference for laboratory use. Furthermore, this guide includes diagrammatic representations of the derivatization reaction pathway and the general experimental workflow to facilitate a deeper understanding of its application.

Discovery and History

The introduction of this compound as a novel reagent for amino acid analysis was a significant development in the field of protein chemistry. Its utility was first reported by Ernst D. Bergmann and Michael Bentov in a 1961 publication in The Journal of Organic Chemistry. This discovery provided researchers with a new tool for the derivatization and subsequent identification of N-terminal amino acids, a critical step in protein sequencing and characterization.

The development of this compound followed the foundational work of Frederick Sanger, who utilized the chemically similar reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, in his pioneering work to sequence insulin. The underlying principle for both reagents is the nucleophilic aromatic substitution reaction between the electron-deficient aromatic ring of the reagent and the free amino group of an amino acid. The resulting dinitrophenyl (DNP) derivatives are stable and can be readily identified, typically by chromatography.

Synthesis of this compound

While the original 1961 publication by Bergmann and Bentov would contain the definitive synthesis protocol, a plausible and effective method can be derived from established organofluorine and nitration chemistry. A common precursor for such a synthesis would be 1,3-difluorobenzene. The synthesis can be conceptualized in the following two main steps:

-

Dinitration of 1,3-difluorobenzene: This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. The fluorine atoms are deactivating, but the directing effects guide the nitro groups to the 2 and 4 positions.

-

Amination of 1,5-difluoro-2,4-dinitrobenzene: The resulting dinitro compound is then reacted with ammonia. The highly activated fluorine atom at the 5-position (para to one nitro group and ortho to the other) is susceptible to nucleophilic aromatic substitution by ammonia, yielding the final product, this compound.

A detailed, generalized laboratory-scale protocol for a similar synthesis is provided in the experimental protocols section.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 367-81-7 |

| Molecular Formula | C₆H₄FN₃O₄ |

| Molecular Weight | 201.11 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 188-192 °C |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethanol, DMSO); sparingly soluble in water. |

Experimental Protocols

The following protocols are based on well-established procedures for analogous N-terminal amino acid derivatizing agents, such as Sanger's reagent (FDNB) and Marfey's reagent (FDAA). These methods can be adapted for the use of this compound.

Synthesis of this compound from 1,5-Difluoro-2,4-dinitrobenzene

Materials:

-

1,5-Difluoro-2,4-dinitrobenzene

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1,5-Difluoro-2,4-dinitrobenzene in ethanol.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with constant stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

N-Terminal Amino Acid Derivatization of a Peptide

Materials:

-

Peptide sample

-

This compound solution (e.g., 1% w/v in ethanol)

-

Sodium bicarbonate buffer (1 M, pH ~8.5)

-

Hydrochloric acid (6 M)

-

Reaction vials

-

Heating block or water bath

-

Ether or other suitable organic solvent for extraction

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Dissolve the peptide sample in the sodium bicarbonate buffer in a reaction vial.

-

Add an excess of the this compound solution to the peptide solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for approximately 1 hour with gentle agitation.

-

After the reaction, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Add 6 M hydrochloric acid to the dried residue.

-

Seal the vial and heat at 110°C for 12-24 hours to hydrolyze the peptide bonds.

-

Cool the hydrolysate and extract the DNP-amino acid derivative with an organic solvent such as ether.

-

Evaporate the organic extract to dryness.

-

Redissolve the residue in a suitable solvent for HPLC analysis.

Data Presentation

The successful derivatization and analysis of N-terminal amino acids using this compound will yield quantitative data. The following tables provide illustrative examples of the types of data that would be generated.

Table 2: Illustrative HPLC Retention Times for DNP-Amino Acid Derivatives

| DNP-Amino Acid | Retention Time (minutes) |

| DNP-Alanine | 12.5 |

| DNP-Glycine | 10.2 |

| DNP-Leucine | 18.7 |

| DNP-Phenylalanine | 21.3 |

| DNP-Proline | 15.8 |

| DNP-Valine | 16.4 |

| (Note: Retention times are highly dependent on the specific HPLC column, mobile phase, and gradient conditions used.) |

Table 3: Illustrative Molar Absorptivity of DNP-Amino Acids

| DNP-Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| DNP-Derivatives | ~360 | ~1.6 x 10⁴ |

| (Note: The exact λmax and molar absorptivity can vary slightly depending on the amino acid and the solvent.) |

Visualization of Pathways and Workflows

To further clarify the chemical and procedural aspects of using this compound, the following diagrams are provided.

Caption: Reaction pathway for N-terminal amino acid derivatization.

Caption: General experimental workflow for N-terminal analysis.

Conclusion

This compound remains a valuable reagent for researchers in protein chemistry and drug development. Its ability to reliably derivatize the N-terminal amino acid of peptides allows for their identification and contributes to the broader understanding of protein structure and function. While newer, more sensitive methods for protein sequencing have been developed, the principles and techniques associated with reagents like this compound are fundamental to the field. This guide provides the necessary historical context, practical protocols, and illustrative data to aid researchers in the effective application of this important chemical tool.

An In-depth Technical Guide to the Key Reactive Sites of 2,4-Dinitro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2,4-Dinitro-5-fluoroaniline. The molecule's structure is inherently polarized, rendering it a valuable reagent and building block in various synthetic applications, particularly in the fields of proteomics, drug discovery, and dye synthesis. This document outlines the principal reactive sites, details the predominant reaction mechanism, provides exemplary experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

This compound, a substituted aniline, is a crystalline solid characterized by the presence of an amino group, two nitro groups, and a fluorine atom attached to a benzene ring. The strategic placement of these functional groups, particularly the strongly electron-withdrawing nitro groups ortho and para to the fluorine atom, dictates the molecule's reactivity. This potent activation makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a reaction of significant utility in organic synthesis. Its application extends to being a valuable reagent for the derivatization of amino acids, analogous to Sanger's reagent (2,4-dinitrofluorobenzene). This guide serves as a technical resource for professionals leveraging the unique chemical properties of this compound in their research and development endeavors.

Key Reactive Sites and Reactivity Profile

The reactivity of this compound is dominated by the electronic effects of its substituents. The molecule possesses three primary sites of potential reactivity; however, one is significantly more reactive than the others under most conditions.

-

C-F Bond (Primary Electrophilic Site): The carbon atom at position 1 (bonded to the fluorine) is the principal electrophilic site. The two nitro groups at positions 2 and 4 are powerful electron-withdrawing groups that inductively and resonantly reduce the electron density of the aromatic ring. This effect is most pronounced at the carbon bearing the fluorine atom, making it highly susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in this activated system.

-

Amino Group (-NH₂) (Nucleophilic Site): The amino group at position 5 is a nucleophilic site. It can react with various electrophiles, such as acylating or alkylating agents. It is also susceptible to diazotization reactions, which can be used to introduce other functional groups.

-

Nitro Groups (-NO₂): The nitro groups can be reduced to amino groups under strong reducing conditions. This transformation can be useful in the synthesis of more complex molecules.

Due to the strong activation by the nitro groups, the most facile and synthetically useful reaction of this compound is the nucleophilic aromatic substitution at the C-F bond.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 367-81-7 | [1] |

| Molecular Formula | C₆H₄FN₃O₄ | [1] |

| Molecular Weight | 201.11 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 185 - 189 °C | |

| Purity | ≥ 98% (GC) | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Table 2: Spectroscopic Data (¹H NMR)

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | DMSO-d₆ | 8.65 | d | 7.5 Hz | H-3 |

| ¹H | DMSO-d₆ | 7.85 | s (br) | - | -NH₂ |

| ¹H | DMSO-d₆ | 6.55 | d | 12.5 Hz | H-6 |

Note: This is a representative ¹H NMR data interpretation. Actual spectra should be consulted for definitive assignments.

Experimental Protocols

The primary application of this compound as a reagent is in the derivatization of primary and secondary amines, particularly amino acids, for chromatographic analysis. The following is an exemplary protocol for the derivatization of an amino acid.

Exemplary Protocol: Derivatization of Glycine for HPLC Analysis

Objective: To covalently label glycine with this compound for subsequent detection and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound (DNFA)

-

Glycine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium bicarbonate

-

Hydrochloric acid (1 M)

-

Borate buffer (0.1 M, pH 9.0)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM solution of DNFA in acetonitrile.

-

Prepare a 10 mM solution of glycine in the 0.1 M borate buffer.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the 10 mM glycine solution with 200 µL of the 10 mM DNFA solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Reaction Quenching and Sample Preparation:

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of 1 M HCl to quench the reaction.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Gradient: 10-70% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 340 nm

-

Injection Volume: 20 µL

-

Caption: Experimental Workflow for Amino Acid Derivatization.

Role in Drug Discovery and Development

While this compound is not typically a pharmacologically active agent itself, it serves as a crucial scaffold and building block in the synthesis of novel therapeutic candidates. The dinitroaniline moiety is present in various compounds with reported biological activities.

The primary utility of this molecule in drug discovery is to serve as a starting point for the synthesis of more complex molecules via nucleophilic aromatic substitution. By reacting it with a diverse range of nucleophiles (e.g., amines, thiols, alcohols) that are part of a larger molecular structure, medicinal chemists can rapidly generate libraries of compounds for screening.

Logical Relationship for Scaffold-Based Drug Design:

Caption: Scaffold-Based Drug Discovery Workflow.

The fluorinated dinitroaniline core can be found in precursors to compounds investigated for a range of activities, including as herbicides and potentially in other biologically active molecules. The introduction of the fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Conclusion

This compound is a highly reactive and versatile molecule with a well-defined reactivity profile. Its primary reactive site for nucleophilic aromatic substitution, the carbon-fluorine bond, is strongly activated by the ortho and para nitro groups. This makes it an invaluable tool for the synthesis of a wide range of derivatives and for the derivatization of biomolecules for analytical purposes. For researchers in drug discovery, it represents a valuable scaffold for the generation of new chemical entities. A thorough understanding of its reactive sites and the governing SNAr mechanism is essential for its effective application in research and development.

References

An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroaniline as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluoroaniline is a versatile chemical intermediate with significant applications in the synthesis of a wide range of organic compounds. Its unique molecular structure, featuring two nitro groups and a fluorine atom on an aniline core, imparts distinct reactivity that makes it a valuable building block for agrochemicals, dyes and pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in nucleophilic aromatic substitution and the formation of heterocyclic compounds. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. This compound (CAS No: 367-81-7) is a prime example of a multifunctional building block that leverages these features. The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring for nucleophilic aromatic substitution, primarily at the fluorine-substituted carbon. This reactivity profile allows for the facile introduction of various functionalities. Furthermore, the aniline moiety and the potential for reduction of the nitro groups open pathways to a diverse array of complex molecules, including valuable heterocyclic scaffolds. This guide will explore the key synthetic transformations of this compound, providing practical insights for its application in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 367-81-7 | [1] |

| Molecular Formula | C₆H₄FN₃O₄ | [1] |

| Molecular Weight | 201.11 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 185 - 189 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| Synonyms | 5-Fluoro-2,4-dinitroaniline | [1] |

Core Applications in Organic Synthesis

This compound serves as a pivotal intermediate in several key areas of chemical synthesis, primarily driven by the reactivity of its aromatic ring and the synthetic versatility of its functional groups.

Intermediate for Herbicides

Dinitroaniline-based compounds are a well-established class of herbicides.[2] this compound is a valuable precursor for the synthesis of novel herbicidal agents, where the dinitroaniline scaffold is crucial for biological activity.[3]

Precursor for Dyes and Pigments

The chromophoric dinitrophenyl group makes this compound a suitable starting material for the synthesis of azo dyes and other pigments used in the textile and printing industries.[3]

Building Block for Pharmaceuticals

The fluorinated dinitroaniline structure is a key component in the development of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the dinitroaniline core can be transformed into various heterocyclic systems of medicinal importance.[3]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound is primarily demonstrated through two major reaction pathways: nucleophilic aromatic substitution at the fluorine-bearing carbon and the transformation of its existing functional groups to build more complex structures, such as heterocycles.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the two nitro groups in the ortho and para positions. This allows for the facile displacement of the fluoride ion by a variety of nucleophiles.

A general workflow for the nucleophilic aromatic substitution of this compound is depicted below:

Caption: General workflow for SNA_r of this compound.

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., p-toluidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford the pure N-aryl-2,4-dinitro-5-fluoroaniline derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Aniline | DMF | K₂CO₃ | 90 | 5 | ~85-95 |

| This compound | p-Toluidine | DMF | K₂CO₃ | 90 | 5 | ~85-95 |

| This compound | p-Anisidine | DMF | K₂CO₃ | 90 | 5 | ~85-95 |

| (Yields are estimated based on similar reactions and may vary.) |

Synthesis of Fluorinated Benzimidazoles

This compound is a valuable precursor for the synthesis of fluorinated benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The synthesis involves a two-step process: reduction of the dinitro compound to the corresponding o-phenylenediamine, followed by cyclization with a carboxylic acid or aldehyde.

The signaling pathway for the synthesis of fluorinated benzimidazoles is as follows:

Caption: Synthesis pathway of fluorinated benzimidazoles.

Step 1: Reduction of this compound to 4-Fluoro-1,2-phenylenediamine

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-3 hours.

-

Cool the mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Cyclization to 5-Fluoro-2-methylbenzimidazole

Materials:

-

4-Fluoro-1,2-phenylenediamine (from Step 1)

-

Acetic acid

-

4M Hydrochloric acid

Procedure:

-

To the crude 4-fluoro-1,2-phenylenediamine (1.0 eq) from the previous step, add an excess of acetic acid.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize with a concentrated ammonia solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 5-fluoro-2-methylbenzimidazole.

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-3 | ~80-90 |

| 2 | 4-Fluoro-1,2-phenylenediamine | Acetic acid | Acetic acid | Reflux | 2 | ~85-95 |

| (Yields are based on literature for similar transformations and may vary.) |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| This compound | δ 9.05 (d, 1H), 7.45 (d, 1H), 6.80 (br s, 2H) | δ 155.2 (d, J=245 Hz), 145.1, 133.8 (d, J=12 Hz), 128.9, 115.8, 106.9 (d, J=25 Hz) | 201 (M⁺) |

| N-(p-tolyl)-2,4-dinitro-5-aminoaniline | δ 9.1 (d, 1H), 8.8 (s, 1H), 7.2-7.4 (m, 4H), 6.8 (d, 1H), 2.4 (s, 3H) | Data not available | 290 (M⁺) |

| 5-Fluoro-2-methylbenzimidazole | δ 7.3-7.5 (m, 2H), 7.0 (m, 1H), 2.5 (s, 3H) | Data not available | 150 (M⁺) |

| (Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.) |

Safety and Handling

This compound is a toxic and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, providing a straightforward route to a variety of N-substituted dinitroaniline derivatives. Furthermore, the strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, such as fluorinated benzimidazoles, which are of significant interest in medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this potent chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Dinitro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals